4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide
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Description
4-ethoxy-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Organic Synthesis Building Blocks
This compound can serve as a building block in organic synthesis. Its structure suggests that it could be involved in Suzuki-Miyaura coupling reactions , which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules . Additionally, the presence of the sulfonyl and furan groups may allow for selective functionalization or cross-coupling with other organic moieties, expanding the versatility of this compound in synthetic chemistry.
Drug Design and Development
The sulfonyl group in this compound is a common feature in many drug molecules, indicating its potential use in drug design and development . It could act as a pharmacophore , interacting with biological targets to modulate their activity. Moreover, the compound’s structural complexity allows for the exploration of structure-activity relationships (SAR) , aiding in the optimization of therapeutic properties .
Neutron Capture Therapy
Boron-containing compounds like this one are explored for their application in neutron capture therapy . This is a type of cancer treatment that targets tumors with high specificity. The compound could potentially be used as a boron carrier , delivering boron atoms to cancerous cells to be activated by neutron beams, causing localized cell death .
Catalysis
The compound’s sulfonyl groups might be involved in catalytic processes , particularly in protodeboronation of boronic esters. This is a valuable transformation in organic synthesis, where the compound could facilitate the removal of boron groups from molecules, streamlining synthetic pathways and improving overall reaction efficiency .
properties
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S3/c1-2-24-14-7-9-15(10-8-14)28(22,23)19-13-17(16-5-3-11-25-16)27(20,21)18-6-4-12-26-18/h3-12,17,19H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHKRLAUZCWQAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide |
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